Carbamic acid, (1-(((3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)amino)carbonyl)-2-methylbutyl)-, phenylmethyl ester, (S-(R*,R*))-
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Overview
Description
Carbamic acid, (1-(((3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)amino)carbonyl)-2-methylbutyl)-, phenylmethyl ester, (S-(R*,R*))- is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as carbamic acid, difluoro-oxo, and phenylmethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-(((3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)amino)carbonyl)-2-methylbutyl)-, phenylmethyl ester, (S-(R*,R*))- typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the difluoro-oxo intermediate:
Amination: The difluoro-oxo intermediate is then reacted with an amine to form the corresponding amino compound.
Carbamoylation: The amino compound undergoes carbamoylation to introduce the carbamic acid group.
Esterification: Finally, the carbamic acid derivative is esterified with phenylmethyl alcohol to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (1-(((3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)amino)carbonyl)-2-methylbutyl)-, phenylmethyl ester, (S-(R*,R*))- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The phenylmethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-oxo derivatives, while reduction may produce difluoro-hydroxy derivatives.
Scientific Research Applications
Carbamic acid, (1-(((3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)amino)carbonyl)-2-methylbutyl)-, phenylmethyl ester, (S-(R*,R*))- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of carbamic acid, (1-(((3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)amino)carbonyl)-2-methylbutyl)-, phenylmethyl ester, (S-(R*,R*))- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Butanamide, N-(3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)-3-methyl-2-((((2-pyridinylmethyl)amino)carbonyl)amino)-, (S-(R,R))-**: Another compound with a similar backbone but different functional groups.
Carbamic acid, (1-(((3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)amino)carbonyl)-2-methylbutyl)-, phenylmethyl ester: A closely related compound with similar structure and properties.
Uniqueness
The uniqueness of carbamic acid, (1-(((3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)amino)carbonyl)-2-methylbutyl)-, phenylmethyl ester, (S-(R*,R*))- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
134450-35-4 |
---|---|
Molecular Formula |
C32H36F2N2O4 |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
benzyl N-[(2S,3S)-1-[[(2S)-4,4-difluoro-3-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C32H36F2N2O4/c1-3-23(2)28(36-31(39)40-22-26-17-11-6-12-18-26)30(38)35-27(21-25-15-9-5-10-16-25)29(37)32(33,34)20-19-24-13-7-4-8-14-24/h4-18,23,27-28H,3,19-22H2,1-2H3,(H,35,38)(H,36,39)/t23-,27-,28-/m0/s1 |
InChI Key |
QDKGIYWZWDCRDG-RNCAPKPVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(CCC2=CC=CC=C2)(F)F)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)C(CCC2=CC=CC=C2)(F)F)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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